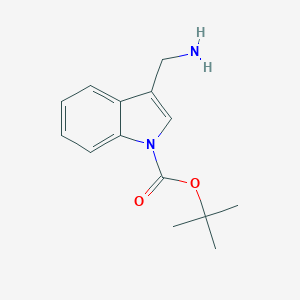

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(aminomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCWCVSPHUGAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451364 | |

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188988-46-7 | |

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and reactivity of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate. This bifunctional molecule, featuring a nucleophilic primary amine and a Boc-protected indole nitrogen, is a pivotal building block in contemporary medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and application. We will delve into its basicity, solubility, and stability, providing a robust synthetic protocol and exploring its utility as a versatile synthetic intermediate.

Introduction: A Versatile Scaffold in Modern Synthesis

This compound (commonly referred to as 1-Boc-3-aminomethylindole) is a strategically important synthetic intermediate.[1] Its structure uniquely combines a reactive primary amine at the C3 position with a protected indole nitrogen, preventing unwanted side reactions and allowing for precise chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. This allows for orthogonal protection strategies, making this compound an invaluable tool in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1]

Physicochemical and Basic Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in experimental design. This section outlines the key properties of this compound.

General Characteristics

The general physicochemical properties of the title compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 188988-46-7 | [2][3] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [2] |

| Molecular Weight | 246.31 g/mol | [2] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥95% | [2][3] |

Basicity and pKa

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary aminomethyl group. The Boc group on the indole nitrogen significantly reduces the basicity of the indole ring itself.

Solubility Profile

The presence of both a polar primary amine and a lipophilic Boc-protected indole structure gives this compound a mixed solubility profile. It is generally soluble in a range of common organic solvents.

Qualitative Solubility:

-

Good Solubility: Methanol, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

-

Limited Solubility: Diethyl ether, Ethyl acetate.

-

Insoluble: Water, Hexanes.

For many Boc-protected amines, good solubility is observed in a wide array of organic solvents, a characteristic enhanced by the bulky tert-butyl group.

Stability and Storage

This compound is a relatively stable compound under standard laboratory conditions. However, appropriate storage is crucial to maintain its purity and integrity over time.

-

Storage Temperature: It is recommended to store this compound in a refrigerator at 2-8°C.[3]

-

Atmosphere: For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or reaction with atmospheric moisture and carbon dioxide.

-

Light and Moisture: The compound should be protected from light and moisture.[1]

The Boc protecting group is sensitive to strong acids and will be cleaved. The primary amine can also be susceptible to oxidation over time, especially if not stored properly.

Synthesis and Characterization

The most common and efficient laboratory synthesis of this compound involves the reduction of the corresponding nitrile precursor, tert-butyl 3-cyano-1H-indole-1-carboxylate.

Synthetic Workflow

The overall synthetic transformation is depicted in the workflow diagram below. This two-step process typically starts with the readily available indole-3-carbonitrile, which is first protected with a Boc group, followed by the reduction of the nitrile to the primary amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Nitrile Reduction

This protocol details the reduction of tert-butyl 3-cyano-1H-indole-1-carboxylate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.

Materials:

-

tert-Butyl 3-cyano-1H-indole-1-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) to anhydrous THF.

-

Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Dissolve tert-butyl 3-cyano-1H-indole-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension under a nitrogen atmosphere.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used. This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water, releasing hydrogen gas. All manipulations should be performed in a well-ventilated fume hood under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Characterization Data

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 8.1-7.1 (m, 4H): Aromatic protons of the indole ring.

-

δ 7.5 (s, 1H): Proton at the C2 position of the indole ring.

-

δ 3.9 (s, 2H): Methylene protons of the aminomethyl group (-CH₂-NH₂).

-

δ 1.6 (s, 9H): Methyl protons of the tert-butyl group.

-

δ 1.5 (br s, 2H): Protons of the primary amine (-NH₂).

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ 149.9: Carbonyl carbon of the Boc group.

-

δ 135.5, 130.0, 124.5, 122.5, 120.0, 115.0: Aromatic carbons of the indole ring.

-

δ 83.5: Quaternary carbon of the tert-butyl group.

-

δ 38.0: Methylene carbon of the aminomethyl group.

-

δ 28.3: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (ESI-MS):

-

Calculated for C₁₄H₁₈N₂O₂ [M+H]⁺: 247.1441.

-

-

Infrared (IR) Spectroscopy:

-

3400-3300 cm⁻¹: N-H stretching of the primary amine.

-

2975-2930 cm⁻¹: C-H stretching of the aliphatic groups.

-

1725 cm⁻¹: C=O stretching of the Boc-carbamate.

-

1600-1450 cm⁻¹: C=C stretching of the aromatic indole ring.

-

Reactivity and Applications in Synthesis

The utility of this compound stems from the differential reactivity of its functional groups. The primary amine is a potent nucleophile, while the Boc-protected indole nitrogen is unreactive under most conditions that are not strongly acidic.

Reactions of the Aminomethyl Group

The primary amine at the C3 position can undergo a wide variety of standard transformations, including:

-

Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt or HATU) to form amides. This is a cornerstone reaction in the synthesis of many biologically active molecules.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Deprotection of the Indole Nitrogen

The Boc group is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free indole N-H.

Caption: Acid-catalyzed deprotection of the Boc group.

This deprotection step is often performed towards the end of a synthetic sequence to unmask the indole nitrogen, which can then participate in further reactions or be important for biological activity.

Application as a Key Building Block

The 3-aminomethylindole scaffold is a prevalent motif in a variety of pharmacologically active compounds, including agonists and antagonists for serotonin receptors (e.g., triptans for migraine treatment), as well as in compounds with anticancer and antiviral properties. The title compound serves as a key starting material for the synthesis of these complex molecules, allowing for the introduction of diverse substituents onto the aminomethyl group.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its well-defined physicochemical properties, including its estimated basicity and solubility, coupled with a reliable synthetic route, make it an accessible and predictable intermediate. The differential reactivity of its primary amine and Boc-protected indole functionalities allows for a wide range of selective chemical transformations. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful tool into their synthetic strategies for the development of novel and complex molecular targets.

References

-

UOW. (n.d.). Must-have this compound Smart Choice. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. We will explore its fundamental molecular and physicochemical properties, delineate a robust and reproducible synthetic pathway, and contextualize its significance as a versatile building block in the development of pharmacologically active agents. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in their synthetic endeavors, offering both theoretical grounding and practical, field-tested protocols.

Introduction: The Strategic Importance of a Protected Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the influential triptan class of anti-migraine agents. The strategic manipulation of the indole ring and its substituents is therefore of paramount importance in drug design. This compound (also known as (1-Boc-3-indolyl)methanamine) emerges as a compound of significant interest due to its unique trifunctional nature. It features:

-

An indole core , a key pharmacophore for various biological targets.

-

A primary amine at the 3-position, providing a nucleophilic handle for a wide array of chemical transformations and pharmacophore elaboration.

-

A tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, which serves a critical dual function.

The Boc group is a cornerstone of modern organic synthesis. Its presence on the indole nitrogen deactivates the otherwise electron-rich pyrrole ring towards unwanted electrophilic substitution, directing reactivity to other parts of the molecule. Furthermore, its steric bulk can influence the conformation of the molecule. Crucially, the Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily and selectively removed under acidic conditions, providing a reliable and orthogonal deprotection strategy. This combination of a reactive aminomethyl handle and a protected, stable indole core makes this compound a highly valuable and versatile intermediate for constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. A clear understanding of these properties is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [PubChem][1] |

| Molecular Weight | 246.31 g/mol | [CymitQuimica][2], [Sigma-Aldrich][3] |

| IUPAC Name | tert-butyl 3-(aminomethyl)indole-1-carboxylate | [PubChem][1] |

| CAS Number | 188988-46-7 | [Sigma-Aldrich][3] |

| Appearance | Solid / Liquid | [CymitQuimica][2], [Sigma-Aldrich][3] |

| Purity | Typically ≥95% | [CymitQuimica][2], [Sigma-Aldrich][3] |

| Storage Temperature | Refrigerator (2-8°C) | [Sigma-Aldrich][3] |

Note: Physical form may vary between suppliers.

Molecular Structure Visualization

The 2D chemical structure of this compound highlights the key functional groups.

Caption: 2D structure of this compound.

Recommended Synthetic Protocol

A reliable and scalable synthesis of this compound can be achieved via a two-step sequence starting from the commercially available indole-3-carbonitrile. This pathway involves the protection of the indole nitrogen followed by the reduction of the nitrile functionality.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound from indole-3-carbonitrile.

Step 1: Synthesis of tert-Butyl 3-cyano-1H-indole-1-carboxylate

This initial step focuses on the protection of the indole nitrogen. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a standard and highly efficient method for this transformation.

Causality: The indole N-H is weakly acidic and can be deprotonated. However, its direct acylation can be sluggish. DMAP acts as a nucleophilic catalyst, first reacting with Boc₂O to form a more reactive intermediate, which is then readily attacked by the indole nitrogen. This catalytic cycle significantly accelerates the reaction.

Experimental Protocol:

-

To a solution of indole-3-carbonitrile (1.0 eq) in anhydrous acetonitrile (approx. 0.5 M), add di-tert-butyl dicarbonate (1.1 eq).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford tert-butyl 3-cyano-1H-indole-1-carboxylate as a solid.

Step 2: Synthesis of this compound

The second step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is a robust and widely used method for this transformation.

Causality: Raney® Nickel is a highly active hydrogenation catalyst due to its high surface area and adsorbed hydrogen. The reaction is typically performed in an alcoholic solvent, often with the addition of ammonia, to suppress the formation of secondary and tertiary amine byproducts through reductive alkylation of the newly formed primary amine.

Experimental Protocol (Adapted from established nitrile reduction procedures): [Organic Syntheses, Coll. Vol. 3, p.358 (1955); Vol. 28, p.31 (1948)]

-

Catalyst Preparation (Caution! Raney® Nickel is pyrophoric when dry and must be handled with care under a liquid): In a hydrogenation vessel, add a slurry of activated Raney® Nickel (approx. 10-20% by weight of the starting nitrile) in ethanol.

-

Add a solution of tert-butyl 3-cyano-1H-indole-1-carboxylate (1.0 eq) in ethanolic ammonia (a solution of ammonia gas in ethanol, or a mixture of ethanol and aqueous ammonium hydroxide).

-

Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature. Gentle heating (e.g., to 40-50 °C) may be applied to increase the reaction rate.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, the filter cake must be kept wet with solvent (e.g., ethanol or water) at all times to prevent ignition upon exposure to air.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by silica gel chromatography to afford this compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of complex molecules, particularly those targeting biological systems where the indole motif is recognized. The primary amine serves as a key point for diversification, allowing for the introduction of various side chains and functional groups through reactions such as acylation, alkylation, reductive amination, and sulfonylation.

A prominent application is in the synthesis of tryptamine derivatives, which are foundational to many neurologically active compounds. The protected indole core ensures that synthetic transformations are cleanly directed to the aminomethyl side chain.

Case Study: Synthesis of Pyrazole Derivatives as Potential Therapeutics

A patent for novel 4-(indol-3-yl)-pyrazole derivatives, which are inhibitors of tryptophan 2,3-dioxygenase (TDO2) and have potential use in cancer therapy, explicitly discloses the use of this compound as a key starting material.[4] In one of the described synthetic routes, the aminomethyl group is used to construct a pyrazole ring system attached to the indole core.

Illustrative Reaction Scheme

Caption: General workflow for synthesizing bioactive pyrazoles from the title compound.

This application underscores the strategic value of the title compound. The Boc-protected amine allows for controlled and high-yielding construction of the desired heterocyclic system. The subsequent, clean removal of the Boc group unmasks the indole N-H, which may be crucial for biological activity or further functionalization. This demonstrates how this compound provides a controlled, stepwise route to complex, pharmacologically relevant molecules.

Conclusion

This compound is a meticulously designed synthetic intermediate that provides a powerful solution to common challenges in indole chemistry. By masking the reactive indole nitrogen, it enables selective functionalization of the C3-aminomethyl side chain, opening a gateway to a diverse array of complex tryptamine derivatives and other indole-based compounds. Its widespread use in the synthesis of potential therapeutic agents is a testament to its reliability and versatility. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their pursuit of novel chemical entities with therapeutic potential.

References

- Pelkey, E. T. (2008). Chapter 3.3 - Five-Membered Ring Systems: Pyrroles and Benzo Derivatives. In Comprehensive Organic Synthesis II (Second Edition). Elsevier.

- Righi, M., Topi, F., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. Journal of Organic Chemistry.

- Bartolucci, S., Mari, M., Bedini, A., Piersanti, G., & Spadoni, G. (2015). Iridium-catalyzed direct synthesis of tryptamine derivatives from indoles: exploiting n-protected β-amino alcohols as alkylating agents. The Journal of organic chemistry.

- Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters.

- Adkins, H., & Billica, H. R. (1948).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

UOW. (n.d.). Must-have this compound Smart Choice. Retrieved from [Link]

- Pelc, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. ARKIVOC.

- Righi, M., et al. (2012).

- Organic Syntheses. (1955). Cyclohexylamine. Coll. Vol. 3, p.358.

- Organic Syntheses. (1948). Adamantane. Vol. 28, p.31.

- Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry.

- Tsukinoki, T., et al. (2000). Organic reaction in water. Part 3: A facile method for reduction of aromatic rings using a Raney Ni-Al alloy in dilute aqueous alkaline solution under mild conditions. Green Chemistry.

- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (2015). Google Patents.

Sources

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate (CAS 188988-46-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate, identified by CAS number 188988-46-7, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected indole core with a reactive aminomethyl group at the 3-position, renders it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of serotonin receptor modulators.

Core Properties and Synonyms

The fundamental physicochemical properties of this compound are summarized below. Understanding these characteristics is crucial for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 188988-46-7 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 246.30 g/mol | [2] |

| IUPAC Name | tert-butyl 3-(aminomethyl)indole-1-carboxylate | [2] |

| Purity | Typically ≥95% | [3] |

| Physical Form | Solid | [4] |

| Boiling Point | 383.5±34.0 °C (Predicted) | |

| Density | 1.14±0.1 g/cm³ (Predicted) | |

| Storage | 4°C, protect from light |

Synonyms: This compound is known by several names in chemical literature and commercial catalogs. Being familiar with these synonyms is essential for comprehensive literature searches.

-

tert-butyl 3-(aminomethyl)indole-1-carboxylate[2]

-

(1-Boc-3-indolyl)methanamine

-

3-(Aminomethyl)-1-Boc-1H-indole

-

1H-INDOLE-1-CARBOXYLIC ACID, 3-(AMINOMETHYL)-, 1,1-DIMETHYLETHYL ESTER[2]

-

3-AMINOMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[2]

Application in Drug Discovery: A Serotonin Receptor Modulator Intermediate

The primary utility of this compound lies in its application as a versatile intermediate for the synthesis of bioactive molecules, particularly those targeting the central nervous system. The indole scaffold is a well-established pharmacophore in numerous neurologically active agents. The presence of the Boc-protected nitrogen and the primary amine at the 3-position allows for sequential and site-selective modifications, making it a strategic starting material for constructing libraries of potential drug candidates.

A significant area of application is in the development of serotonin receptor modulators . Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are implicated in a wide array of physiological and psychological processes, including mood, anxiety, and cognition.[5][6] Consequently, they are prominent targets for therapeutic intervention in psychiatric and neurological disorders.[5]

While a specific, named drug candidate synthesized directly from CAS 188988-46-7 is not prominently featured in publicly accessible literature, its structural motif is characteristic of intermediates used in the synthesis of selective serotonin receptor agonists and antagonists.[7] The general synthetic strategy involves the elaboration of the aminomethyl group to introduce pharmacophoric elements necessary for receptor binding and functional activity.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow where CAS 188988-46-7 serves as a key intermediate in the construction of a hypothetical serotonin (5-HT) receptor agonist. This workflow is representative of common synthetic strategies in medicinal chemistry.

Sources

- 1. This compound 95.00% | CAS: 188988-46-7 | AChemBlock [achemblock.com]

- 2. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. This compound | 188988-46-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(1-Boc-3-indolyl)methanamine synthesis precursors.

An In-Depth Technical Guide to the Synthesis of (1-Boc-3-indolyl)methanamine and its Core Precursors

Executive Summary

(1-Boc-3-indolyl)methanamine is a pivotal building block in contemporary medicinal chemistry and drug development. As a protected derivative of tryptamine, it serves as a versatile precursor for a multitude of complex pharmaceutical agents, including those targeting serotonergic receptors and other neurologically significant pathways.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides crucial stability and modulates the reactivity of the indole ring system, enabling selective functionalization at other positions. This guide provides a comprehensive overview of the principal synthetic strategies for preparing (1-Boc-3-indolyl)methanamine, focusing on the synthesis and utilization of its two primary precursors: 1-Boc-indole-3-carboxaldehyde and 1-Boc-indole-3-carbonitrile . We will explore the mechanistic underpinnings of these transformations, offer a comparative analysis of reagents, and present detailed, field-proven experimental protocols suitable for a research and development setting.

The Strategic Imperative of N-Boc Protection

The indole nitrogen possesses a lone pair of electrons and an acidic proton, making it susceptible to undesired side reactions under both acidic and basic conditions. The introduction of the Boc group serves two primary functions:

-

Electronic Deactivation: The electron-withdrawing nature of the carbamate slightly deactivates the indole ring, preventing unwanted electrophilic substitution at other positions during subsequent synthetic steps.

-

Preventing N-Alkylation/Acylation: It shields the nitrogen from reacting with electrophiles or participating in acid-base chemistry that could interfere with the desired C3-position modifications.

The Boc group is favored due to its stability across a wide range of reaction conditions, including reductions and mild nucleophilic attacks, yet it can be readily removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid) without compromising sensitive functionalities in the target molecule.[3][4]

General Protocol for N-Boc Protection of Indole Precursors

A standard and highly efficient method for this protection involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3]

Step-by-Step Methodology:

-

Dissolve the starting indole (e.g., indole-3-carboxaldehyde) in a suitable aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

-

Add a catalytic amount of DMAP (typically 0.1 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.05-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting N-Boc protected indole precursor, typically via flash column chromatography on silica gel.

Synthetic Pathway I: Reductive Amination of 1-Boc-indole-3-carboxaldehyde

The most direct and widely employed route to (1-Boc-3-indolyl)methanamine is the reductive amination of its corresponding aldehyde precursor, 1-Boc-indole-3-carboxaldehyde.[5][6][7][8] This one-pot reaction involves the condensation of the aldehyde with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the target primary amine.[9][10][11]

Caption: Workflow for Reductive Amination Pathway.

Causality in Reagent Selection

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent must be mild enough to not reduce the starting aldehyde but potent enough to rapidly reduce the intermediate iminium ion. This selectivity prevents the formation of the corresponding alcohol byproduct (1-Boc-3-indolyl)methanol.

| Reagent | Common Solvents | Key Characteristics & Rationale |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Field Standard: Mild and highly selective for imines/iminiums over aldehydes. The steric bulk and electron-withdrawing acetate groups temper its reactivity. It is moisture-sensitive but highly effective.[12][13] |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | pH Dependent: Effective and selective at a weakly acidic pH (6-7), where iminium formation is favored and aldehyde reduction is slow. Caution is required due to its high toxicity and the potential release of HCN gas under acidic conditions.[12][13] |

| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Staged Addition Required: Can reduce aldehydes. Therefore, the imine must be pre-formed before the addition of NaBH₄. Less common for one-pot primary amine synthesis due to this constraint.[11][12] |

| Catalytic Hydrogenation (H₂/Catalyst) | MeOH, EtOH | Green Chemistry Approach: Uses H₂ gas with catalysts like Palladium (Pd) or Nickel (Ni). It is highly effective but requires specialized high-pressure equipment.[10][14] |

Detailed Experimental Protocol: Reductive Amination with NaBH(OAc)₃

This protocol is favored for its high yield, selectivity, and operational simplicity.

-

Reaction Setup: To a solution of 1-Boc-indole-3-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (NH₄OAc, ~10 eq) as the ammonia source.

-

Imine Formation: Stir the suspension at room temperature for approximately 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield pure (1-Boc-3-indolyl)methanamine.

Synthetic Pathway II: Reduction of 1-Boc-indole-3-carbonitrile

An alternative and robust strategy involves the reduction of a nitrile precursor, 1-Boc-indole-3-carbonitrile. Nitriles are versatile functional groups that can be readily converted to primary amines using powerful reducing agents.[15] This pathway is particularly useful if the nitrile precursor is more readily available or offers a higher overall yield from the initial starting materials.

Caption: General Mechanism for Nitrile Reduction via LiAlH₄.

Analysis of Reducing Agents

The carbon-nitrogen triple bond of a nitrile is significantly less electrophilic than a carbonyl group and requires a strong reducing agent for transformation.

| Reagent | Common Solvents | Key Characteristics & Rationale |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Highly Effective: The most common and powerful reagent for this conversion. It readily reduces nitriles to primary amines in high yields.[16][17][18] Requires anhydrous conditions and careful quenching due to its high reactivity with water. |

| Catalytic Hydrogenation (H₂/Catalyst) | MeOH, EtOH, EtOAc | Alternative Method: Often employs catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under elevated hydrogen pressure.[14][19] It is a scalable, "greener" alternative but may require specialized equipment. |

| Sodium Borohydride (NaBH₄) | N/A | Ineffective: Generally not a strong enough reducing agent to reduce nitriles on its own.[17] |

Detailed Experimental Protocol: Nitrile Reduction with LiAlH₄

This protocol must be performed under strictly anhydrous conditions with appropriate safety precautions.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of 1-Boc-indole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until completion (typically 2-5 hours).

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and sequentially quench the reaction by the slow, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Filtration: Stir the resulting mixture at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.

Synthesis of Core Precursors

The availability of the aldehyde and nitrile precursors is paramount. Both are typically derived from commercially available indole or its derivatives.

-

1-Boc-indole-3-carboxaldehyde: This is most commonly prepared by the N-Boc protection of indole-3-carboxaldehyde, as described in Section 1. Indole-3-carboxaldehyde itself can be synthesized from indole via formylation reactions like the Vilsmeier-Haack reaction.[20][21]

-

1-Boc-indole-3-carbonitrile: This precursor can be synthesized from 1-Boc-indole. A common method is direct cyanation. Alternatively, it can be derived from the 1-Boc-indole-3-carboxaldehyde by converting the aldehyde to an oxime, followed by dehydration to the nitrile.[22]

Conclusion

The synthesis of (1-Boc-3-indolyl)methanamine is a well-established process in organic synthesis, critical for the advancement of drug discovery programs. The choice between the two primary pathways—reductive amination of the aldehyde or reduction of the nitrile—often depends on the availability of precursors, scalability, and safety considerations. The reductive amination route using sodium triacetoxyborohydride is frequently preferred in laboratory settings for its mild conditions and high selectivity. For larger-scale synthesis, catalytic hydrogenation presents a greener and often more economical alternative for both pathways, albeit with higher initial equipment costs. A thorough understanding of the mechanisms and the rationale behind reagent selection is essential for optimizing these syntheses and enabling the development of novel indole-based therapeutics.

References

- 1. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Indole-3-methanamine (HMDB0029740) [hmdb.ca]

- 3. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. gctlc.org [gctlc.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. studymind.co.uk [studymind.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

N-Boc-3-(aminomethyl)indole: A Technical Guide to its Biological Activities and Therapeutic Potential

Introduction: The Indole Scaffold and the Strategic Importance of N-Boc-3-(aminomethyl)indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. Within this vast chemical space, 3-substituted indoles, particularly those bearing an aminomethyl group, have garnered significant attention for their potent and diverse pharmacological effects.

This technical guide focuses on the biological activities associated with the N-Boc-3-(aminomethyl)indole core structure. While N-Boc-3-(aminomethyl)indole itself is often utilized as a key synthetic intermediate due to the protecting nature of the tert-butyloxycarbonyl (Boc) group, the biological activities of its deprotected form and subsequent derivatives are of significant interest to researchers in drug discovery. The Boc group provides a strategic advantage in multi-step syntheses, allowing for the controlled functionalization of the indole ring or the aminomethyl side chain. Upon deprotection, the resulting 3-(aminomethyl)indole moiety serves as a versatile pharmacophore, enabling interactions with a variety of biological targets.

This guide will provide an in-depth exploration of the key biological activities demonstrated by derivatives of the 3-(aminomethyl)indole scaffold, including their anticancer, anti-inflammatory, and neurotrophic potential. We will delve into the underlying mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for the evaluation of these activities in a laboratory setting.

Anticancer Activity: Targeting Tumor Proliferation and Survival

Derivatives of the 3-(aminomethyl)indole scaffold have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human tumor cell lines.[1] The aminomethyl side chain at the C3 position of the indole ring plays a crucial role in the interaction with biological macromolecules, including DNA and key enzymes involved in cancer progression.

One of the primary mechanisms of action for certain 3-(aminomethyl)indole derivatives is the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair in rapidly dividing cancer cells.[2] By stabilizing the topoisomerase-DNA complex, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis. Specifically, derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione bearing a 3-aminomethyl side chain have shown the ability to inhibit both topoisomerase 1 and 2.[2]

Furthermore, structure-activity relationship (SAR) studies have revealed that modifications to the aminomethyl group can significantly impact cytotoxic potency and selectivity. For instance, the introduction of cyclic diamines, such as piperazine, to the 3-aminomethyl position of certain naphtho[2,3-f]indole-5,10-diones has been shown to circumvent multidrug resistance in cancer cells, a major challenge in chemotherapy.[1]

Quantitative Data: Cytotoxicity of 3-Aminomethylindole Derivatives

The following table summarizes the cytotoxic activity of representative 3-aminomethylindole derivatives against various cancer cell lines. It is important to note that these are derivatives of the core scaffold and do not represent N-Boc-3-(aminomethyl)indole itself.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-benzyl-1H-indole-2-carbohydrazide derivative (4e) | MCF-7 (Breast), A549 (Lung), HCT (Colon) | ~2 | [3] |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa (Cervical) | 0.52 | [4] |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | MCF-7 (Breast) | 0.34 | [4] |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HT-29 (Colon) | 0.86 | [4] |

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells per well in complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48–72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including neurodegenerative disorders and cancer. 3-Aminomethylindole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators in immune cells such as microglia and macrophages.

A key mechanism underlying the anti-inflammatory effects of these compounds is the suppression of the lipopolysaccharide (LPS)-induced inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and other inflammatory cytokines. Several 3-amino-alkylated indoles have shown potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with some compounds exhibiting IC₅₀ values in the low micromolar range.

Signaling Pathway: Inhibition of MAPK/NF-κB

The anti-inflammatory actions of 3-aminomethylindole derivatives are often mediated through the downregulation of key inflammatory signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK and NF-κB signaling cascades are central regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of these pathways, 3-aminomethylindole derivatives can effectively reduce the expression of these inflammatory mediators.

Caption: Inhibition of the MAPK/NF-κB signaling pathway by 3-aminomethylindole derivatives.

Quantitative Data: Anti-inflammatory Activity of 3-Aminomethylindole Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| GLYC 4 | RAW 264.7 | NO Production Inhibition | 5.41 | |

| GLYC 5 | RAW 264.7 | NO Production Inhibition | 4.22 | |

| GLYC 9 | RAW 264.7 | NO Production Inhibition | 6.3 |

Experimental Protocol: Nitric Oxide Production Assay in Microglia

This protocol describes the measurement of NO production in microglial cells stimulated with LPS using the Griess assay.

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

Step-by-Step Methodology:

-

Cell Culture: Culture microglial cells (e.g., BV-2 or primary microglia) in a 96-well plate to near confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of the 3-aminomethylindole derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

-

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Neurotrophic and Neuroprotective Effects

In addition to their anti-inflammatory properties, which are inherently neuroprotective, certain 3-aminomethylindole derivatives have shown direct neurotrophic effects, promoting neurite outgrowth in neuronal cell lines such as PC12 cells. This activity is particularly relevant for the development of therapeutics for neurodegenerative diseases, where neuronal loss and synaptic dysfunction are key pathological features.

The ability of these compounds to potentiate the action of nerve growth factor (NGF) in promoting neurite outgrowth suggests that they may act on signaling pathways that converge with or enhance NGF-mediated signaling. Furthermore, some derivatives have demonstrated the ability to rescue neuronal cells from oxidative stress-induced injury, for example, from exposure to hydrogen peroxide (H₂O₂).

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activity of novel 3-aminomethylindole derivatives.

Caption: A generalized workflow for screening the biological activities of 3-aminomethylindole derivatives.

Conclusion and Future Directions

N-Boc-3-(aminomethyl)indole is a valuable synthetic precursor for a class of compounds with significant therapeutic potential. The deprotected 3-(aminomethyl)indole scaffold is a versatile pharmacophore that has been successfully incorporated into molecules with potent anticancer, anti-inflammatory, and neurotrophic activities. The ability of these compounds to modulate key signaling pathways, such as the MAPK/NF-κB cascade, underscores their potential for the treatment of a wide range of complex diseases.

Future research in this area should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for their clinical development. The exploration of multifunctional ligands based on the 3-aminomethylindole scaffold, capable of simultaneously targeting multiple pathological pathways, represents an exciting frontier in drug discovery.

References

-

Guerra, A. S. H., Malta, D. J. do N., Laranjeira, L. P. M., Maia, M. B. S., Colaço, N. C., de Lima, M. do C. A., Galdino, S. L., Pitta, I. da R., & Gonçalves-Silva, T. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Immunopharmacology, 11(11), 1816–1822. [Link]

-

Li, Y., Li, J., Wang, Y., Fu, W., & Li, W. (2021). Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. ACS Chemical Neuroscience, 12(9), 1593–1605. [Link]

-

Russo, E., Gaglione, E., Granata, I., Arcone, R., Iovino, F., & Iannuccelli, M. (2019). 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. Future Medicinal Chemistry, 11(22), 2915–2928. [Link]

-

Schekotikhin, A. E., Glazunova, V. A., Dezhenkova, L. G., Tsvetkov, V. B., Shtil, A. A., & Preobrazhenskaya, M. N. (2009). 3-Aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione for circumvention of anticancer drug resistance. Bioorganic & Medicinal Chemistry Letters, 19(14), 3747–3750. [Link]

-

Schekotikhin, A. E., Luzikov, Y. N., Buyanov, V. N., Treshalina, H. M., Lesnaya, N. A., Romanenko, V. I., Kaluzhny, D. N., Balzarini, J., Agama, K., Pommier, Y., Shtil, A. A., & Preobrazhenskaya, M. N. (2014). Synthesis and evaluation of new antitumor 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones. European Journal of Medicinal Chemistry, 86, 557–567. [Link]

-

Shaaban, M., Al-Dhfyan, A., & Al-Abdullah, E. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3708. [Link]

-

Zhang, X., Liu, C., Wang, Y., Wang, L., & Li, Y. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 10(52), 31215–31227. [Link]

Sources

- 1. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3.smu.edu [s3.smu.edu]

- 4. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificlabs.ie [scientificlabs.ie]

The Strategic Utility of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a key building block in synthetic organic chemistry, has emerged as a cornerstone in the development of novel therapeutics. Its unique structural features, combining a protected indole nucleus with a reactive primary amine, offer a versatile platform for the construction of complex molecular architectures. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and allows for selective functionalization at other positions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this pivotal intermediate, with a focus on its practical utility in drug discovery programs.

The indole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The presence of the aminomethyl substituent at the 3-position provides a critical handle for introducing diverse pharmacophoric elements through various chemical transformations. This guide will delve into the causality behind experimental choices, offering field-proven insights for researchers navigating the complexities of modern drug development.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. Key data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 246.31 g/mol | [1][2] |

| CAS Number | 188988-46-7 | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [1][4] |

| Storage Temperature | Refrigerator (2-8 °C) | [4] |

Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound can be efficiently achieved through two primary routes, each starting from a readily available N-Boc-protected indole derivative. The choice of starting material often depends on commercial availability and the scale of the synthesis.

Route 1: Reductive Amination of Tert-butyl 3-formyl-1H-indole-1-carboxylate

This is arguably the most common and direct method, leveraging the well-established reductive amination reaction. The process begins with the commercially available Tert-butyl 3-formyl-1H-indole-1-carboxylate.

Sources

A Comprehensive Spectroscopic Guide to Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structure combines a protected indole nucleus with a primary aminomethyl substituent, offering versatile points for molecular elaboration. The N-tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, making this compound a valuable intermediate in the development of novel therapeutics.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous characterization of molecules like this compound. This guide offers an in-depth exploration of the spectral data of this compound, complete with detailed experimental protocols and expert interpretation to aid researchers in their synthetic and analytical endeavors.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. The key features of this compound include the indole ring system, the N-Boc protecting group, and the aminomethyl substituent at the C3 position.

Caption: Key structural components of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: Acquiring NMR Spectra

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.5 mL.

2. ¹H NMR Data Acquisition (400 MHz Spectrometer): a. Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. b. Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.

- Spectral Width: 0-10 ppm.

- Acquisition Time: 3-4 seconds.

- Relaxation Delay: 2 seconds.

- Number of Scans: 16-64 (depending on concentration). c. Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).

- Phase the spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

- Integrate all signals to determine the relative proton ratios.

3. ¹³C NMR Data Acquisition (100 MHz Spectrometer): a. Acquisition Parameters:

- Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

- Spectral Width: 0-200 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C). b. Data Processing:

- Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

- Phase the spectrum and perform baseline correction.

- Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectral Data and Interpretation (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-4 (Indole) |

| ~7.60 | d | 1H | H-7 (Indole) |

| ~7.55 | s | 1H | H-2 (Indole) |

| ~7.20-7.30 | m | 2H | H-5, H-6 (Indole) |

| ~3.90 | s | 2H | -CH₂-NH₂ |

| ~1.65 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.50 (broad) | s | 2H | -NH₂ |

Interpretation:

-

Aromatic Region (7.20-8.10 ppm): The protons on the indole ring appear in this region. The downfield shift of H-4 is characteristic of its position adjacent to the electron-withdrawing carbamate group on the nitrogen. The signals for H-5 and H-6 often appear as a multiplet due to complex coupling. H-2 typically presents as a singlet.

-

Aminomethyl Protons (~3.90 ppm): The two protons of the methylene group adjacent to the amine appear as a singlet.

-

Tert-butyl Protons (~1.65 ppm): The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a strong singlet.

-

Amine Protons (~1.50 ppm): The two protons of the primary amine often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift of this peak is highly dependent on concentration and solvent.

¹³C NMR Spectral Data and Interpretation (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C=O (Boc) |

| ~135.5 | C-7a (Indole) |

| ~130.0 | C-3a (Indole) |

| ~125.0 | C-2 (Indole) |

| ~124.5 | C-6 (Indole) |

| ~122.5 | C-5 (Indole) |

| ~119.0 | C-4 (Indole) |

| ~115.0 | C-3 (Indole) |

| ~83.5 | -C(CH₃)₃ (Boc) |

| ~36.0 | -CH₂-NH₂ |

| ~28.0 | -C(CH₃)₃ (Boc) |

Interpretation:

-

Carbonyl Carbon (~150.0 ppm): The carbonyl carbon of the Boc group is significantly deshielded and appears at a characteristic downfield shift.

-

Indole Carbons (115.0-135.5 ppm): The eight carbons of the indole ring resonate in this range. The specific assignments can be confirmed with 2D NMR techniques like HSQC and HMBC.

-

Quaternary Carbon of Boc Group (~83.5 ppm): The quaternary carbon of the tert-butyl group is also characteristic.

-

Aminomethyl Carbon (~36.0 ppm): The carbon of the aminomethyl group appears in the aliphatic region.

-

Methyl Carbons of Boc Group (~28.0 ppm): The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol. b. Place a small amount of the solid sample directly onto the ATR crystal. c. Lower the press arm to ensure good contact between the sample and the crystal.

2. Data Acquisition: a. Collect a background spectrum of the empty ATR setup. b. Collect the sample spectrum over a range of 4000-400 cm⁻¹. c. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Medium | C-H stretch (aromatic) | Indole Ring |

| 2980-2850 | Strong | C-H stretch (aliphatic) | -CH₂- and -C(CH₃)₃ |

| ~1710 | Strong | C=O stretch | N-Boc Carbamate |

| ~1600 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1480-1450 | Medium | C=C stretch (aromatic) | Indole Ring |

| ~1160 | Strong | C-O stretch | N-Boc Carbamate |

Interpretation:

-

N-H Stretching (~3400-3300 cm⁻¹): The presence of a primary amine is indicated by two bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups are observed below 3000 cm⁻¹.

-

C=O Stretching (~1710 cm⁻¹): A strong absorption band in this region is a hallmark of the carbonyl group in the Boc carbamate.

-

N-H Bending (~1600 cm⁻¹): The bending vibration of the primary amine provides another characteristic signal.

-

C=C Stretching (1480-1450 cm⁻¹): These absorptions are characteristic of the indole aromatic system.

-

C-O Stretching (~1160 cm⁻¹): A strong band in this region is typical for the C-O bond of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum (Electrospray Ionization - ESI)

1. Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition: a. Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amines. b. Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used. c. Data Collection: Acquire a full scan mass spectrum to determine the molecular ion peak. For structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Mass Spectral Data and Interpretation (Predicted)

-

Molecular Ion Peak ([M+H]⁺): m/z = 247.15

-

Major Fragment Ions (m/z): 191, 147, 130, 57

Interpretation and Fragmentation Pathway:

The ESI mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z 247. The fragmentation of this ion is highly informative.

Caption: Predicted ESI-MS fragmentation pathway.

-

Loss of Isobutylene (m/z 191): A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.

-

Loss of the Boc group (m/z 147): Subsequent loss of carbon dioxide from the carbamic acid intermediate, or direct cleavage of the N-Boc bond, leads to the formation of the 3-(aminomethyl)-1H-indole cation.

-

Indolylmethanamine cation (m/z 130): Further fragmentation can lead to the formation of the stable indolylmethyl cation.

-

Tert-butyl cation (m/z 57): The highly stable tert-butyl cation is a very common and often abundant fragment in the mass spectra of Boc-protected compounds.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. This guide, by presenting detailed experimental protocols and interpreting the expected spectral data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The synergistic application of these analytical techniques ensures the integrity of this crucial building block, thereby underpinning the reliability and reproducibility of subsequent synthetic transformations.

References

-

General NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

NMR of Indole Derivatives

- Title: ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated

- Source: Molecules

-

URL: [Link]

-

IR Spectroscopy of Organic Molecules

- Title: Introduction to Spectroscopy

- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

URL: [Link]

-

Mass Spectrometry of Organic Compounds

- Title: Interpret

- Source: McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.

-

URL: [Link]

-

Fragmentation of Boc-protected Amines

- Title: Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS

- Source: Journal of Mass Spectrometry

-

URL: [Link]

Commercial availability and suppliers of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Abstract: This guide provides a comprehensive technical overview of this compound (CAS No: 188988-46-7), a pivotal building block in modern organic and medicinal chemistry. We will explore its chemical properties, commercial availability from leading suppliers, and robust synthetic strategies. Furthermore, this document details its critical applications in drug discovery and fine chemical synthesis, complete with representative experimental protocols and safety information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Section 1: Introduction to this compound

This compound is a bifunctional organic molecule featuring a core indole heterocycle. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and a primary aminomethyl group at the C3-position makes it an exceptionally valuable intermediate.

The Boc group serves two primary functions: it deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents. The primary amine at the 3-position provides a reactive handle for a wide array of chemical transformations, including amide bond formation, alkylation, and sulfonylation. This unique structural arrangement allows for sequential and controlled modifications, making it a cornerstone in the construction of complex molecular architectures.

1.1. Chemical Identity and Structure

-

IUPAC Name: tert-butyl 3-(aminomethyl)indole-1-carboxylate[1][2]

-

Common Synonyms: (1-Boc-3-indolyl)methanamine, 3-(Aminomethyl)-1-Boc-1H-indole, 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester[1]

-

Also Available As: Hydrochloride salt (CAS: 1401425-95-3)[4][5]

1.2. Physicochemical Properties

-

Appearance: Solid (Note: One supplier lists it as a liquid, which may indicate it is sold in a solution or has a low melting point)[3].

-

Purity: Commercially available with purities typically ranging from 95% to 98%[2][3].

-

Storage Conditions: To ensure stability and prevent degradation, the compound should be stored in a refrigerator or a cool, dry place away from direct light.

Section 2: Commercial Availability and Supplier Analysis

This compound is readily available from numerous chemical suppliers specializing in research and development compounds. The accessibility of this reagent is crucial for its widespread adoption in discovery projects. Below is a comparative analysis of offerings from prominent vendors.

Table 1: Comparative Supplier Data

| Supplier | Brand/Partner | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | Synthonix Corp. | 188988-46-7 | 95% | 100 mg, 250 mg, 1 g |

| CymitQuimica | Fluorochem | 188988-46-7 | 95% | 250 mg, 1 g, 5 g[3] |

| Advanced ChemBlocks | AChemBlock | 188988-46-7 | 95.00% | Custom Quotation[2] |

| CymitQuimica (HCl Salt) | Fluorochem | 1401425-95-3 | 97% | 100 mg, 250 mg, 1 g, 5 g[4] |

Note: Pricing is subject to change and should be verified on the supplier's website. The data presented is for comparative purposes.

Section 3: Synthesis and Purification Strategies

While commercially available, understanding the synthesis of this key intermediate is valuable for process development and cost analysis on a larger scale. A common and reliable strategy involves the reduction of the corresponding nitrile precursor, 1-Boc-indole-3-carbonitrile.

3.1. Rationale for Synthetic Route Selection

The reduction of a nitrile to a primary amine is a high-yielding and well-established transformation in organic synthesis. The starting material, 1-Boc-indole-3-carbonitrile, is itself readily prepared from commercially available indole-3-carbonitrile. This two-step sequence is efficient and scalable. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines and is the reagent of choice for this transformation.[6] Catalytic hydrogenation is an alternative method that avoids pyrophoric reagents.[7][8][9][10]

3.2. Representative Synthetic Workflow

The diagram below illustrates a robust two-step process for preparing the title compound from indole-3-carbonitrile.

Caption: Synthetic pathway for this compound.

3.3. Detailed Experimental Protocol: Nitrile Reduction

This protocol is a representative example based on established chemical principles for lithium aluminum hydride reductions.[6][11]

Materials:

-

1-Boc-indole-3-carbonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with lithium aluminum hydride under a nitrogen atmosphere. Anhydrous THF is added via cannula to create a suspension.

-

Cooling: The suspension is cooled to 0 °C in an ice-water bath. Causality: This is a highly exothermic reaction. Cooling is critical to control the reaction rate and prevent dangerous temperature spikes.

-